![molecular formula C20H13F3N4OS B2734148 3-Phenyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine CAS No. 1114909-37-3](/img/structure/B2734148.png)
3-Phenyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a complex organic compound, notable for its multifaceted structure involving a pyridazine ring, phenyl groups, and a trifluoromethyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Preparation: : The synthesis begins with the preparation of the pyridazine core, typically through the cyclization of appropriate hydrazine derivatives with diketones.
Attachment of Sulfanyl Group: : The 5-position of the pyridazine ring is modified by introducing a sulfanyl group via nucleophilic substitution.
Oxadiazole Formation: : A 1,2,4-oxadiazole ring is constructed by cyclization reactions involving hydrazides and nitriles under acidic or basic conditions.
Final Assembly: : The trifluoromethyl phenyl group is integrated into the molecule through electrophilic aromatic substitution reactions, using suitable reagents and catalysts under controlled conditions.
Industrial Production Methods: Industrial-scale production would involve optimizing the aforementioned synthetic steps for large-scale reactions. This includes optimizing reaction times, temperatures, and the use of catalysts to ensure high yields and purity. Green chemistry principles, such as solvent recovery and reduction of by-products, would also be considered.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation at various functional groups, particularly the sulfanyl group, to yield sulfoxides or sulfones.
Reduction: : Reduction reactions can target the oxadiazole ring or other electron-deficient areas, leading to more saturated derivatives.
Substitution: : The phenyl groups can participate in electrophilic or nucleophilic aromatic substitution, allowing for further functionalization.
Oxidizing Agents: : Hydrogen peroxide, meta-chloroperbenzoic acid (m-CPBA).
Reducing Agents: : Sodium borohydride, lithium aluminum hydride (LiAlH4).
Substituting Agents: : Halogenating agents, organolithium reagents.
Major Products: Depending on the specific reactions, major products could include sulfoxides, sulfones, substituted phenyl derivatives, and more saturated heterocyclic compounds.
Scientific Research Applications
Chemistry:
Catalysis: : The compound can serve as a ligand in transition metal-catalyzed reactions, influencing selectivity and activity.
Materials Science: : Used in the development of organic electronic materials due to its aromatic structure and electronic properties.
Drug Design:
Biological Probes: : Utilized in the development of fluorescent probes for biological imaging.
Agriculture: : Potential use as a component in the design of novel pesticides or herbicides.
Polymers: : Involvement in the synthesis of specialized polymers with unique mechanical or thermal properties.
Mechanism of Action
Molecular Targets and Pathways: The compound's mechanism of action would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, disrupting their normal function. The trifluoromethyl and oxadiazole groups could confer unique binding properties, affecting metabolic pathways or signaling cascades.
Comparison with Similar Compounds
Similar Compounds:
2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-1,3-oxazine: : Similar in having a trifluoromethyl group and aromatic rings.
3,6-Bis(trifluoromethyl)pyridazine: : Contains similar trifluoromethyl and pyridazine components.
Highlighting Uniqueness: 3-Phenyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine stands out due to its combination of a 1,2,4-oxadiazole ring with pyridazine and sulfanyl groups, offering unique reactivity and potential biological activity that isn't present in more conventional structures.
Properties
IUPAC Name |
5-[(6-phenylpyridazin-3-yl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4OS/c21-20(22,23)15-8-4-7-14(11-15)19-24-17(28-27-19)12-29-18-10-9-16(25-26-18)13-5-2-1-3-6-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQBTSHEJONDEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
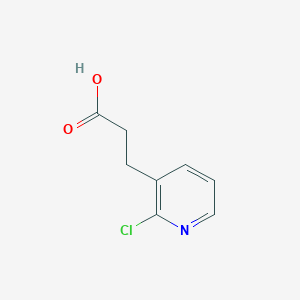
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(trifluoromethoxy)benzamide](/img/structure/B2734066.png)

![N-(2,5-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2734068.png)
![2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2734069.png)
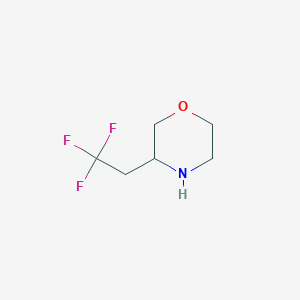
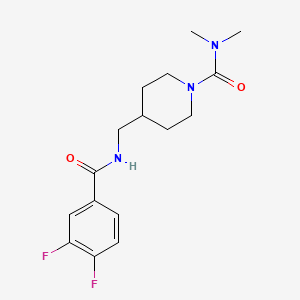

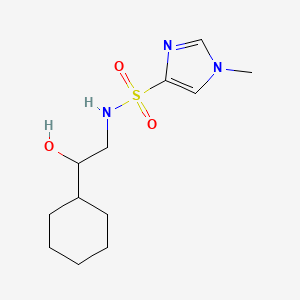
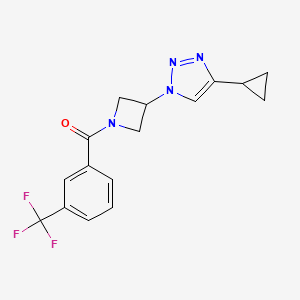
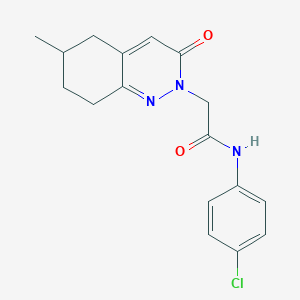
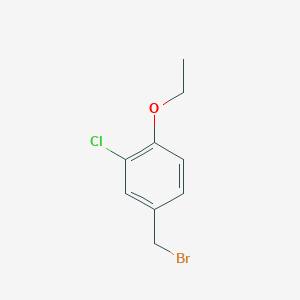
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2734084.png)
![1-(2,5-difluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]methanesulfonamide](/img/structure/B2734086.png)
